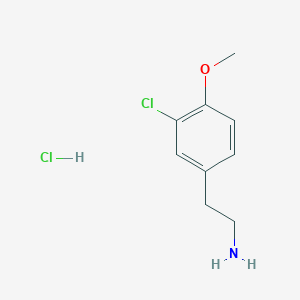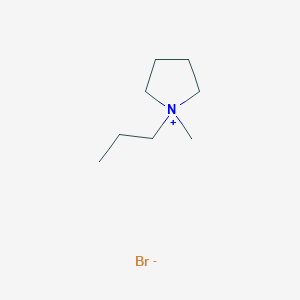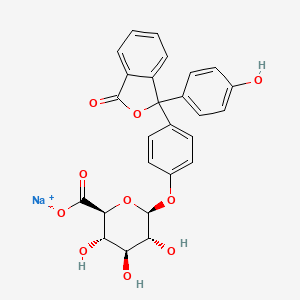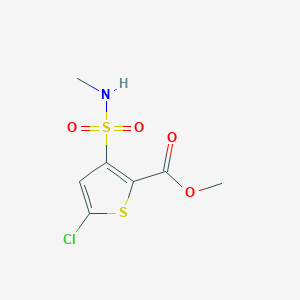
4,4,5,5-Tétraméthyl-2-(4-méthylthiophène-3-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H17BO2S. It has a unique structure that includes a boron atom, a sulfur atom, and several carbon and hydrogen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.125 g/mol. Other physical and chemical properties such as boiling point or density are not available in the resources .Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
Ce composé sert d'intermédiaire organique avec des groupes borate et sulfonamide. Il est synthétisé par des réactions nucléophiles et d'amidation. En synthèse organique, de tels intermédiaires sont essentiels pour la construction de molécules complexes, en particulier dans la synthèse de produits pharmaceutiques où la précision et la réactivité sont cruciales .
Développement de médicaments
Dans la recherche pharmaceutique, les composés d'acide boronique comme celui-ci sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques. Ils jouent un rôle important dans le développement de médicaments anticancéreux et de traitements contre les infections microbiennes en raison de leur grande stabilité et de leur faible toxicité .
Synthèse asymétrique
Le composé est utilisé dans la synthèse asymétrique des acides aminés. Ce processus est fondamental pour la création de molécules chirales qui sont essentielles à la production de certains produits pharmaceutiques qui doivent être énantiomériquement purs .
Réactions de couplage de Suzuki
Le couplage de Suzuki est un outil puissant pour créer des liaisons carbone-carbone, et les composés organoborés sont essentiels à ce processus. Le composé en question peut servir de réactif dans ces réactions, largement utilisées dans la synthèse de produits chimiques fins et de produits pharmaceutiques .
Sondes fluorescentes
En raison de sa structure unique, ce composé peut être utilisé comme sonde fluorescente. Il est particulièrement utile pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines, ce qui a des applications dans la recherche biologique et le diagnostic .
Vecteurs de médicaments sensibles aux stimuli
Les liaisons d'ester boronique de ce composé sont utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli. Ces vecteurs peuvent répondre aux changements du microenvironnement, tels que le pH, le glucose et les niveaux d'ATP, pour obtenir une libération contrôlée du médicament. Cette application est essentielle dans les systèmes d'administration ciblée de médicaments .
Groupe protecteur pour les diols
Dans la synthèse de molécules sensibles, les groupes protecteurs sont nécessaires pour empêcher les réactions indésirables. Ce composé peut protéger les diols pendant de telles synthèses, assurant l'intégrité des molécules cibles jusqu'à ce que le groupe protecteur soit éliminé .
Inhibition enzymatique
Les composés d'acide borique sont connus pour agir comme inhibiteurs enzymatiques. En inhibant des enzymes spécifiques, ils peuvent réguler les voies biologiques, ce qui est bénéfique dans le traitement des maladies où de telles voies sont dysrégulées .
Analyse Biochimique
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for its function as an enzyme inhibitor and a ligand in drug design .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular activities and metabolic flux . Additionally, its interaction with cellular proteins can impact gene expression, thereby affecting various cellular functions .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. Its boronic ester group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. This inhibition can lead to changes in gene expression and cellular responses . Furthermore, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard conditions, but it can degrade under specific conditions such as extreme pH or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular activities observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it can lead to adverse effects such as enzyme inhibition, metabolic disruption, and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGZQARORQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584893 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476620-20-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



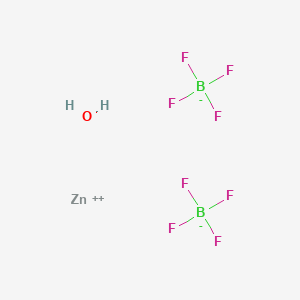
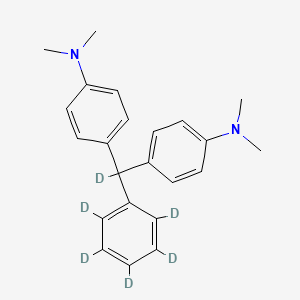
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
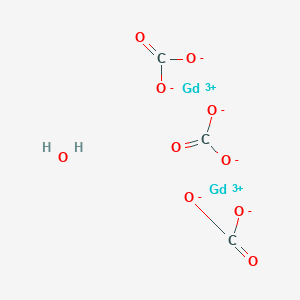
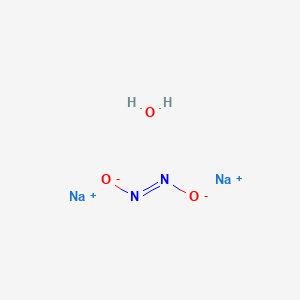
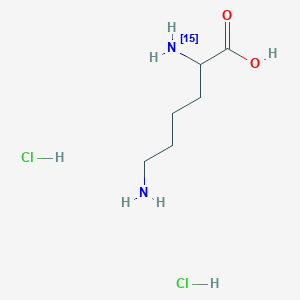


![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)
